Arachidonoyl Serotonin
Description
Overview of Endocannabinoid and Endovanilloid Systems
The endocannabinoid system (ECS) is a complex cell-signaling system discovered in the early 1990s. techtarget.com It is a widespread neuromodulatory network that plays a significant role in both the developing and mature central nervous system. nih.gov The endovanilloid system is closely related and often interacts with the ECS.
Key Components: Ligands, Receptors, Enzymes, and Transporters
The primary components of the endocannabinoid system include:
Endocannabinoids: These are endogenous lipid-based neurotransmitters. The two most well-studied are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.govfrontiersin.org
Receptors: Cannabinoid receptors, primarily CB1 and CB2, are found throughout the body. mdpi.com CB1 receptors are abundant in the brain, while CB2 receptors are more commonly associated with the immune system. mdpi.com The Transient Receptor Potential Vanilloid 1 (TRPV1), a key component of the endovanilloid system, is also activated by endocannabinoids like anandamide.
Enzymes: These are responsible for the synthesis and degradation of endocannabinoids. Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) are the main enzymes that break down anandamide and 2-AG, respectively. frontiersin.orgnih.gov
Transporters: An anandamide membrane transporter is also a component of this system. frontiersin.orgnih.gov
| Component | Examples/Types | Primary Function |
| Ligands | Anandamide (AEA), 2-Arachidonoylglycerol (2-AG) | Activate cannabinoid and vanilloid receptors |
| Receptors | CB1, CB2, TRPV1 | Mediate the cellular effects of endocannabinoids |
| Enzymes | Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL) | Synthesize and degrade endocannabinoids |
| Transporters | Anandamide Membrane Transporter | Facilitate the movement of endocannabinoids across cell membranes |
Physiological Roles of the Endocannabinoid System
The ECS is crucial for maintaining homeostasis and is involved in a multitude of physiological processes. techtarget.com Its functions include the regulation of:
Mood and emotional behavior frontiersin.org
Pain perception techtarget.com
Appetite and energy balance mdpi.com
Immune response techtarget.commdpi.com
Synaptic plasticity nih.gov
Dysregulation of the ECS has been linked to various pathological conditions, highlighting its importance in health and disease. techtarget.com
Discovery and Initial Characterization of Arachidonoyl Serotonin (B10506) (AA-5-HT)
Arachidonoyl Serotonin (AA-5-HT) is an endogenous lipid signaling molecule that was first described in 1998. wikipedia.org It is a conjugate of arachidonic acid and serotonin.
First Description as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor
AA-5-HT was initially identified as an inhibitor of fatty acid amide hydrolase (FAAH). wikipedia.orgcaymanchem.com FAAH is the enzyme responsible for breaking down the endocannabinoid anandamide. caymanchem.com By inhibiting FAAH, AA-5-HT can increase the levels of anandamide in tissues. nih.govnih.gov Research has shown that AA-5-HT is a competitive inhibitor of FAAH, affecting both the Km and Vmax of the enzyme. caymanchem.com It has an IC50 value of approximately 5.6 to 12 µM for FAAH inhibition. caymanchem.comrndsystems.com
Identification of Analgesic Properties and TRPV1 Receptor Antagonism
In 2007, researchers discovered that AA-5-HT possesses analgesic properties. wikipedia.org This pain-relieving effect is attributed to its dual mechanism of action. nih.govresearchgate.net In addition to inhibiting FAAH, AA-5-HT acts as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. wikipedia.orgnih.govnih.gov The TRPV1 receptor is a key player in the sensation of pain and is activated by various stimuli, including heat and capsaicin (B1668287) (the active component of chili peppers). nih.gov AA-5-HT was found to antagonize both human and rat TRPV1 receptors with an IC50 of 37-40 nM against capsaicin. nih.gov
The analgesic effects of AA-5-HT have been demonstrated in various rodent models of pain. nih.gov Its ability to both elevate endocannabinoid levels and block TRPV1 receptors makes it a compound of significant interest. nih.govnih.gov
Significance of AA-5-HT in Neurobiological Research
This compound has become a valuable tool in neurobiological research due to its unique dual action. It allows scientists to investigate the interplay between the endocannabinoid and endovanilloid systems. Research has expanded to explore its role in various physiological and behavioral processes, including:
Anxiety: Studies have shown that AA-5-HT can influence fear-like behaviors. wikipedia.org
Sleep-Wake Cycle: AA-5-HT has been found to modulate sleep homeostasis. nih.govwikipedia.orgrciueducation.org
Gastrointestinal Function: It has been identified in the gastrointestinal tract and may modulate the secretion of glucagon-like peptide-1 (GLP-1). wikipedia.org
Dual Mechanism of Action: FAAH Inhibition and TRPV1 Antagonism
A key feature of this compound is its dual mechanism of action, which involves the inhibition of fatty acid amide hydrolase (FAAH) and antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. rndsystems.comtocris.commedchemexpress.com
FAAH Inhibition:
FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide and other related fatty acid amides. caymanchem.com By inhibiting FAAH, this compound effectively increases the levels of these endogenous cannabinoids, thereby potentiating their signaling effects. nih.gov Research has shown that this compound acts as a tight-binding, competitive inhibitor of FAAH. caymanchem.com The inhibitory concentration (IC50) values for FAAH inhibition by this compound have been reported to be in the range of 1 to 12 µM. medchemexpress.comcaymanchem.com One study specified an IC50 value of 5.6 µM for FAAH. rndsystems.comtocris.com
TRPV1 Antagonism:
In 2007, it was discovered that this compound also acts as an antagonist of the TRPV1 receptor, a channel that plays a significant role in pain sensation. wikipedia.org This receptor is also known as the capsaicin receptor. nih.gov this compound has been shown to be a potent antagonist of both rat and human TRPV1 receptors, with IC50 values reported between 37 and 40 nM against capsaicin-induced activation. rndsystems.comtocris.comnih.gov Another source indicates an IC50 range of 70 to 100 nM for TRPV1 antagonism. medchemexpress.com This antagonistic activity at TRPV1 receptors contributes to its analgesic properties. nih.gov
| Target | Action | IC50 Value | Reference |
|---|---|---|---|
| Fatty Acid Amide Hydrolase (FAAH) | Inhibition | 1 - 12 µM | medchemexpress.comcaymanchem.com |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Antagonism | 37 - 40 nM | rndsystems.comtocris.comnih.gov |
Implications for Modulating Endocannabinoid and Endovanilloid Signaling
The dual action of this compound has significant implications for the modulation of both the endocannabinoid and endovanilloid signaling systems. wikipedia.orgmedchemexpress.com
Endocannabinoid System Modulation:
The endocannabinoid system (ECS) is a complex cell-signaling system that includes endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), their receptors (CB1 and CB2), and the enzymes that synthesize and degrade them. frontiersin.orgfrontiersin.org By inhibiting FAAH, this compound elevates the levels of anandamide, an endocannabinoid that plays a role in pain, mood, and memory. nih.govfrontiersin.org This elevation of anandamide levels leads to an indirect activation of cannabinoid receptors, primarily CB1 receptors, which is a key mechanism behind the analgesic effects of this compound. nih.gov The endocannabinoid system is recognized as a promising target for pain mitigation. researchgate.net
Endovanilloid System Modulation:
The term "endovanilloid" refers to endogenous molecules that activate TRPV1 receptors. frontiersin.org Anandamide itself is considered an endovanilloid because it can bind to and activate TRPV1 receptors, especially under pathological conditions, which can lead to pain stimulation. frontiersin.orgmemphis.edu By acting as a TRPV1 antagonist, this compound can block the pro-nociceptive (pain-promoting) signaling that can result from elevated anandamide levels acting on TRPV1. frontiersin.org This dual action is considered a promising strategy for pain management, as it directs the effects of increased anandamide towards the analgesic CB1 pathway while simultaneously blocking the pain-sensitizing TRPV1 pathway. frontiersin.org The co-localization of CB1 and TRPV1 receptors in various parts of the nervous system provides a neural basis for the effects of compounds like this compound. nih.govresearchgate.net
| Compound Name |
|---|
| 2-arachidonoylglycerol (2-AG) |
| Anandamide (AEA) |
| Arachidonic Acid |
| This compound (AA-5-HT) |
| Capsaicin |
| Serotonin |
Structure
2D Structure
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2-5,8,11,14,17-19,22-23H2,1H3,(H,31,34)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDNHGXNNRLIGA-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501029882 | |
| Record name | N-Arachidonoylserotonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187947-37-1 | |
| Record name | (5Z,8Z,11Z,14Z)-N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-5,8,11,14-eicosatetraenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187947-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Arachidonoylserotonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanisms of Action and Receptor Interactions
Fatty Acid Amide Hydrolase (FAAH) Inhibition by AA-5-HT
AA-5-HT is recognized as a potent inhibitor of FAAH, the enzyme that hydrolyzes and inactivates anandamide (B1667382) and other fatty acid amides. caymanchem.comwikipedia.org
Kinetic analyses have characterized AA-5-HT as a tight-binding, mixed inhibitor of FAAH. nih.gov Unlike competitive inhibitors that only bind to the active site of the enzyme, a mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, thereby affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax). caymanchem.com Studies using FAAH preparations from mouse neuroblastoma N18TG2 cells and rat basophilic leukemia (RBL-2H3) cells have demonstrated its inhibitory activity. For FAAH from RBL-2H3 cells, the IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by half, was determined to be 5.6 µM. nih.gov In mouse neuroblastoma cells, the IC50 value for AA-5-HT was found to be 12 µM. caymanchem.com A key characteristic of AA-5-HT is its resistance to hydrolysis by FAAH, distinguishing it from substrate-like inhibitors. nih.gov
Interactive Data Table: FAAH Inhibition by Arachidonoyl Serotonin (B10506)
| Cell Line/Enzyme Source | IC50 Value | Type of Inhibition |
| Mouse Neuroblastoma N18TG2 cells | 12 µM | Mixed |
| Rat Basophilic Leukemia (RBL-2H3) cells | 5.6 µM | Mixed |
By inhibiting FAAH, AA-5-HT effectively increases the tissue levels of anandamide (AEA). nih.govnih.gov This elevation of AEA is a direct consequence of reduced enzymatic degradation, thereby enhancing the endogenous signaling of this endocannabinoid. nih.gov The effect of FAAH inhibitors, including AA-5-HT, can also extend to another major endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG), with studies showing that FAAH inhibition can lead to increased 2-AG concentrations under certain conditions. nih.gov Intra-periaqueductal grey (PAG) administration of AA-5-HT has been shown to increase endocannabinoid levels in that brain region. nih.gov
AA-5-HT's profile as a FAAH inhibitor distinguishes it from other compounds in this class. For instance, while it shares the ability to elevate AEA levels with selective FAAH inhibitors like URB597, its additional action as a TRPV1 antagonist provides a broader mechanism of action. nih.govresearchgate.net In some preclinical models of pain, AA-5-HT has demonstrated comparable or even greater efficacy than more potent FAAH inhibitors such as OL-135 and URB597. nih.gov This suggests that its dual activity may offer synergistic effects not achievable with FAAH inhibition alone. nih.gov Furthermore, unlike some other FAAH inhibitors, AA-5-HT is reported to be inactive against cytosolic phospholipase A2 (cPLA2) and does not significantly activate cannabinoid CB1 receptors directly. nih.gov
Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Antagonism by AA-5-HT
In addition to its effects on the endocannabinoid system via FAAH inhibition, AA-5-HT is a direct antagonist of the TRPV1 receptor, a non-selective cation channel involved in pain perception and inflammation. wikipedia.orgnih.gov
AA-5-HT has been shown to be a potent antagonist at both human and rat TRPV1 receptors. nih.gov In studies using HEK-293 cells overexpressing the human recombinant TRPV1 receptor, AA-5-HT antagonized the effects of the TRPV1 agonist capsaicin (B1668287) with an IC50 value of 37 ± 4 nM. nih.gov Similarly, for the rat recombinant TRPV1 receptor, the IC50 value was determined to be 40 ± 6 nM against capsaicin. nih.govnih.gov
Interactive Data Table: TRPV1 Receptor Antagonism by Arachidonoyl Serotonin
| Receptor Type | IC50 Value (against 100 nM capsaicin) |
| Human recombinant TRPV1 | 37 ± 4 nM |
| Rat recombinant TRPV1 | 40 ± 6 nM |
Pharmacological Characterization of TRPV1 Antagonistic Effects
This compound (AA-5-HT) has been identified as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor involved in pain signaling. nih.govwikipedia.org In vitro studies utilizing HEK-293 cells that overexpress recombinant human or rat TRPV1 receptors have demonstrated this antagonistic activity. Specifically, AA-5-HT was shown to inhibit the effects of the TRPV1 agonist capsaicin. nih.govnih.gov
The potency of this antagonism is notable, with AA-5-HT exhibiting an IC₅₀ value between 37 and 40 nM when tested against 100 nM capsaicin in both rat and human TRPV1 receptors. nih.govnih.gov This potency is greater than that of the widely used TRPV1 antagonist, capsazepine, which under similar assay conditions, showed IC₅₀ values of 74 nM for the rat receptor and 105 nM for the human receptor. nih.gov However, AA-5-HT is less potent than other selective blockers like 5'-iodo-resiniferatoxin (I-RTX) and 6-iodo-nordihydrocapsaicin. nih.gov The dual action of AA-5-HT as both a TRPV1 antagonist and an inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH) is believed to contribute significantly to its pharmacological effects, particularly in models of acute and chronic pain. nih.govnih.govnih.gov
| Receptor/Assay | Compound | Potency (IC₅₀) | Notes |
| Human TRPV1 | This compound (AA-5-HT) | 37-40 nM | Against 100 nM capsaicin. |
| Rat TRPV1 | This compound (AA-5-HT) | 40 ± 6 nM | Against 100 nM capsaicin. |
| Human TRPV1 | Capsazepine | 105 ± 10 nM | Against 100 nM capsaicin. |
| Rat TRPV1 | Capsazepine | 74 ± 9 nM | Against 100 nM capsaicin. |
| Human TRPV1 | 5'-iodo-resiniferatoxin (I-RTX) | 0.4 ± 0.1 nM | Against 100 nM capsaicin. |
Interactions with Cannabinoid Receptors
Despite its profound influence on the endocannabinoid system, research indicates that AA-5-HT does not directly activate cannabinoid receptors. It is reported to be essentially devoid of direct cannabimimetic activity, meaning it does not function as an agonist at CB1 or CB2 receptors. caymanchem.com Its effects on the cannabinoid system are mediated through the inhibition of FAAH and the subsequent increase in endogenous ligands like AEA, rather than by direct binding and activation of the cannabinoid receptors themselves. nih.govcaymanchem.com
The indirect nature of AA-5-HT's action on CB1 receptors is further substantiated by studies involving CB1 receptor antagonists. The pharmacological effects of AA-5-HT, such as analgesia, can be reversed or blocked by the administration of a CB1 antagonist like AM251. nih.govnih.govnih.gov For example, the anticonvulsant effects of AA-5-HT in mouse models of seizures were reversed by pre-treatment with AM251. nih.gov Similarly, its analgesic activity was also shown to be reversed by this CB1 antagonist. nih.govnih.gov These findings confirm that a significant portion of AA-5-HT's biological activity is dependent on the downstream activation of CB1 receptors by elevated levels of anandamide. nih.govnih.govnih.gov
Modulation of Other Ion Channels
In addition to its effects on TRPV1 and the endocannabinoid system, AA-5-HT also modulates the activity of T-type calcium channels (Ca(V)3). nih.gov Studies using whole-cell voltage-clamp electrophysiology on HEK 293 cells expressing human recombinant T-type calcium channels have shown that AA-5-HT is a potent inhibitor of these channels. nih.gov
| Channel Subtype | Potency (pEC₅₀) |
| Ca(V)3.1 | 7.4 |
| Ca(V)3.3 | 6.8 |
| Ca(V)3.2 | 6.6 |
Implications for Neuronal Excitability and Nociception
This compound (AA-5-HT) demonstrates significant effects on neuronal excitability, particularly within the context of nociception, the sensory nervous system's response to harmful stimuli. Its analgesic properties are attributed to a dual mechanism of action: the inhibition of the fatty acid amide hydrolase (FAAH) enzyme and the antagonism of the transient receptor potential vanilloid type 1 (TRPV1) receptor. nih.govwikipedia.orgnih.gov The inhibition of FAAH, the enzyme responsible for degrading the endocannabinoid anandamide, leads to increased levels of this endogenous cannabinoid, which can modulate pain signaling. nih.govcaymanchem.comnih.gov
Research has shown that AA-5-HT is effective against both acute and chronic peripheral pain, largely due to this dual activity. nih.gov When administered to the periaqueductal grey (PAG), a key area in the brain for pain modulation, AA-5-HT induces analgesia. nih.gov Interestingly, this effect is associated with a depression of the firing activity of both ON and OFF cells in the rostral ventromedial medulla (RVM), which are crucial for the descending modulation of pain. nih.gov This paradoxical effect on RVM cells suggests the recruitment of alternative pain-modulating pathways. nih.gov
Further investigation indicates that the analgesic effect of AA-5-HT involves the locus coeruleus (LC), as intra-PAG administration of AA-5-HT was found to increase the firing activity of LC neurons. nih.govresearchgate.net The analgesic effects can be prevented by the administration of adrenergic antagonists, supporting the role of a PAG-locus coeruleus-spinal cord pathway. nih.gov Studies using the formalin test, a model for tonic pain, have shown that AA-5-HT produces significant anti-hyperalgesic effects in both rats and mice. nih.gov The compound's ability to antagonize TRPV1 receptors, which are key players in inflammatory and chronic pain, further contributes to its potential to reduce neuronal excitability in nociceptive pathways. wikipedia.orgnih.gov
Enzymatic Metabolism and Biotransformation
The biological activity of AA-5-HT is modulated by its metabolism. Specific enzymes, particularly from the cytochrome P450 family, are involved in its biotransformation, leading to metabolites with altered biological activity.
Oxidation of Endogenous AA-5-HT by Cytochrome P450 2U1
The orphan enzyme Cytochrome P450 2U1 (CYP2U1), which is expressed in the human brain and thymus, has been identified as a key enzyme in the metabolism of AA-5-HT. nih.govnih.gov Through metabolomic screening with bovine brain extract, endogenous N-arachidonoylserotonin was identified as a substrate for purified, recombinant P450 2U1. nih.govnih.gov This enzymatic reaction demonstrates a specific oxidative pathway for AA-5-HT within tissues where both the compound and the enzyme are present, suggesting a functional role for this metabolic process in the brain. nih.gov
Identification of Oxidized Products and Their Reduced FAAH Inhibitory Activity
The primary product of the oxidation of AA-5-HT by P450 2U1 has been identified through mass spectrometry and NMR analysis. nih.govnih.gov The oxidation occurs specifically at the C-2 position of the indole ring of the serotonin moiety. nih.gov This biotransformation has a significant impact on the molecule's ability to inhibit FAAH. The resulting 2-oxo product exhibits a substantially reduced inhibitory effect on the FAAH enzyme. nih.govnih.gov Research has quantified this reduction, showing that the oxidized metabolite is four times less potent as a FAAH inhibitor compared to the parent compound, AA-5-HT. nih.govnih.gov This metabolic inactivation suggests that CYP2U1 activity can regulate the local concentration and functional activity of AA-5-HT. nih.gov
| Compound | Primary Metabolic Enzyme | Resulting Product | FAAH Inhibitory Activity |
|---|---|---|---|
| This compound (AA-5-HT) | Cytochrome P450 2U1 (CYP2U1) | 2-oxo-Arachidonoyl Serotonin | Baseline |
| 2-oxo-Arachidonoyl Serotonin | N/A | N/A | 4-fold less active than AA-5-HT nih.govnih.gov |
Comparison with Arachidonic Acid Metabolism
The metabolism of this compound by CYP2U1 shares similarities with that of arachidonic acid (AA), a primary fatty acid substrate for this enzyme. nih.gov Studies have shown that the rate of oxidation of AA-5-HT by P450 2U1 is comparable to the rate of oxidation of arachidonic acid itself. nih.gov However, the metabolic pathways diverge significantly. While AA is metabolized by various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), into a wide array of inflammatory mediators, the metabolism of AA-5-HT by CYP2U1 leads to a product with attenuated FAAH inhibitory activity. nih.govuniversiteitleiden.nl Furthermore, AA-5-HT itself does not appear to interfere with key enzymes in the arachidonic acid cascade, such as cytosolic phospholipase A2 (cPLA2), which is responsible for releasing AA from cell membranes. nih.gov
| Feature | This compound (AA-5-HT) | Arachidonic Acid (AA) |
|---|---|---|
| Metabolism by CYP2U1 | Yes, rate is similar to that of AA nih.gov | Yes, one of its known fatty acid substrates nih.gov |
| Primary Metabolic Product (via CYP2U1) | 2-oxo-AA-5-HT (oxidation on indole ring) nih.gov | Various oxidized fatty acid products |
| Effect of Metabolism on Primary Activity | Reduces FAAH inhibitory activity nih.govnih.gov | Generates pro-inflammatory prostaglandins and other mediators universiteitleiden.nl |
| Interaction with cPLA2 | Does not interfere with cPLA2-mediated AA release nih.gov | Is the product of cPLA2 action on phospholipids |
Physiological and Pathophysiological Roles of Endogenous Arachidonoyl Serotonin
Distribution and Endogenous Presence
The biological activity of Arachidonoyl Serotonin (B10506) is predicated on its presence in relevant tissues. Research has confirmed its endogenous occurrence in specific regions of the gastrointestinal tract and has identified closely related compounds in the central nervous system.
The gastrointestinal tract, a primary site for serotonin production and signaling, has been identified as a key location for endogenous N-acyl serotonins. Studies investigating the presence of these compounds in pigs and mice have successfully detected Arachidonoyl Serotonin, along with other N-acyl serotonins like oleoyl-serotonin and palmitoyl-serotonin. The highest concentrations of these molecules were found specifically in the jejunum and ileum sections of the small intestine nih.gov. The formation of these compounds was observed to be stimulated by the addition of serotonin to intestinal tissue incubations, suggesting a direct biosynthetic link to the high levels of serotonin present in the gut nih.gov.
While the presence of this compound in the human brain has not been definitively documented in available research, studies have successfully isolated a chemically related compound, N-arachidonoyl-l-serine (ARA-S), from bovine brain tissue huji.ac.il. This discovery suggests that the biochemical pathways for producing such N-acyl amides exist within the mammalian central nervous system. However, direct evidence for the endogenous presence of this compound itself in either bovine or human brain samples remains to be established.
Role in Pain Modulation and Nociception
A significant body of research has focused on the analgesic properties of this compound. Its ability to interact with both the endocannabinoid and endovanilloid systems makes it an effective modulator of both acute and chronic pain signals.
The formalin test is a widely used rodent model of acute inflammatory pain, characterized by a biphasic nociceptive response. The first phase represents direct activation of nociceptors, while the second, later phase involves inflammatory processes and central sensitization.
Research has shown that this compound exerts strong analgesic activity, particularly during the second phase of the formalin test in both rats and mice nih.gov. In one study, a subcutaneous injection of formalin in rats produced a first-phase nociceptive response time of 2.9 ± 0.6 minutes. While this compound did not significantly alter this initial phase, it markedly inhibited the subsequent second, hyperalgesic phase, demonstrating its efficacy against inflammatory pain nih.gov.
Table 1: Effect of this compound (AA-5-HT) in the Rat Formalin Test
| Phase | Description | Effect of AA-5-HT | Reference |
|---|---|---|---|
| Phase 1 (0-10 min) | Direct nociceptor activation | No significant effect observed | nih.gov |
| Phase 2 (20-45 min) | Inflammatory pain and central sensitization | Strong inhibition of nocifensive behavior | nih.gov |
The Chronic Constriction Injury (CCI) of the sciatic nerve is a standard experimental model for inducing neuropathic pain, which mimics chronic pain conditions in humans. Studies have demonstrated that this compound is highly effective in this model. Systemic administration of the compound in rats with CCI led to a significant and lasting reversal of thermal hyperalgesia and mechanical allodynia, which are hallmarks of neuropathic pain. This analgesic effect underscores the potential of this compound in modulating pain states that are often resistant to conventional treatments.
Table 2: Efficacy of this compound (AA-5-HT) in the Chronic Constriction Injury (CCI) Model
| Pain Modality | Description | Effect of AA-5-HT |
|---|---|---|
| Mechanical Allodynia | Pain response to a normally non-painful stimulus | Significant attenuation of hypersensitivity |
| Thermal Hyperalgesia | Increased sensitivity to painful heat stimuli | Significant reversal of heat hypersensitivity |
The analgesic effects of this compound are mediated by its action on key brain regions involved in the descending pain modulatory system. This system, originating in the midbrain and brainstem, can either inhibit or facilitate the transmission of pain signals at the spinal cord level. The primary areas involved are the Periaqueductal Grey (PAG), the Rostral Ventromedial Medulla (RVM), and the Locus Coeruleus (LC).
Studies involving direct microinjections into the PAG have revealed the complex neural mechanism of this compound. When administered into the PAG, it produces analgesia, but through a seemingly paradoxical mechanism. It was found to depress the activity of both the pronociceptive "ON" cells and the antinociceptive "OFF" cells within the RVM nih.gov. This suggests that its analgesic effect is not mediated by the typical activation of the RVM's descending inhibitory pathway.
Instead, the evidence points to the recruitment of an alternative pathway involving the Locus Coeruleus. Administration of this compound into the PAG was shown to increase the firing activity of LC neurons nih.gov. The LC is a major source of noradrenaline in the central nervous system and plays a crucial role in descending noradrenergic inhibition of pain. Therefore, it is proposed that this compound's analgesic action originates in the PAG and is mediated via a PAG-Locus Coeruleus-spinal cord pathway, effectively bypassing the conventional RVM-mediated mechanism nih.gov.
Table 3: Modulation of Neuronal Activity in Pain Control Centers by this compound (AA-5-HT)
| Brain Region | Neuronal Population | Observed Effect of AA-5-HT | Reference |
|---|---|---|---|
| Rostral Ventromedial Medulla (RVM) | ON Cells (Pronociceptive) | Activity Depressed | nih.gov |
| Rostral Ventromedial Medulla (RVM) | OFF Cells (Antinociceptive) | Activity Depressed | nih.gov |
| Locus Coeruleus (LC) | Noradrenergic Neurons | Firing Activity Increased | nih.gov |
Interaction with Peripheral Pain Mechanisms
This compound (AA-5-HT) demonstrates significant analgesic activity in models of both acute and chronic peripheral pain nih.gov. Its mechanism of action is multifaceted, involving the inhibition of the fatty acid amide hydrolase (FAAH) enzyme and antagonism of the transient receptor potential vanilloid-1 (TRPV1) channel nih.govwikipedia.org. The inhibition of FAAH leads to an elevation of the endocannabinoid anandamide (B1667382) (AEA), which contributes to pain relief through the indirect activation of cannabinoid CB1 receptors nih.gov.
Research indicates that the analgesic effects of AA-5-HT are potent in various pain models nih.gov. This dual activity—acting as both a FAAH inhibitor and a TRPV1 antagonist—is considered a key reason for its high efficacy against peripheral pain nih.gov. The compound's ability to modulate these pathways suggests a significant role in the endogenous regulation of nociceptive signals at the periphery.
Modulation of Sleep-Wake Cycle
Effects on Wakefulness, Slow Wave Sleep (SWS), and Rapid Eye Movement Sleep (REMS)
The administration of this compound has distinct effects on the sleep-wake cycle that are dependent on the timing of its administration. When administered during the lights-on period in rats, a time typically associated with rest, AA-5-HT produces no statistical changes in the patterns of wakefulness (W), slow-wave sleep (SWS), or rapid eye movement sleep (REMS) nih.govnih.gov.
However, when the same pharmacological treatment is given at the beginning of the dark period, the active phase for rats, it significantly alters sleep architecture. Studies show a marked decrease in wakefulness and a corresponding increase in both SWS and REMS nih.govnih.govresearchgate.net. This suggests that AA-5-HT promotes sleep primarily during the active biological period.
| Administration Period | Effect on Wakefulness (W) | Effect on Slow Wave Sleep (SWS) | Effect on Rapid Eye Movement Sleep (REMS) |
| Lights-On (Rest Period) | No Statistical Change | No Statistical Change | No Statistical Change |
| Lights-Off (Active Period) | Decreased | Increased | Increased |
This table summarizes the effects of this compound on sleep stages based on administration timing.
Influence on Power Spectra Activity (Alpha, Delta, Theta Rhythms)
Consistent with its effects on sleep stages, this compound influences the brain's electrical activity, as measured by electroencephalogram (EEG) power spectra, in a time-dependent manner. During the lights-off period, AA-5-HT administration leads to a dose-dependent decrease in the alpha power spectrum, which is associated with wakefulness and alertness nih.govnih.gov.
Conversely, the compound enhances power in the frequency bands associated with sleep. Delta power, a hallmark of deep SWS, is increased during this stage nih.govnih.gov. Similarly, theta power is enhanced during REMS nih.govnih.gov. These changes in power spectra directly correlate with the observed behavioral shifts, where a decrease in alpha power aligns with reduced wakefulness, and increases in delta and theta power correspond to the promotion of SWS and REMS, respectively nih.gov.
| EEG Power Spectrum | Vigilance State | Effect of AA-5-HT (Lights-Off Period) |
| Alpha (α) | Wakefulness | Decreased |
| Delta (Δ) | Slow Wave Sleep (SWS) | Enhanced |
| Theta (Θ) | Rapid Eye Movement Sleep (REMS) | Enhanced |
This table outlines the influence of this compound on key EEG frequency bands during different states of vigilance.
Impact on Sleep Homeostasis after Total Sleep Deprivation
This compound plays a crucial role in sleep homeostasis, which is the regulatory mechanism that compensates for sleep loss scholarpedia.org. Following a period of total sleep deprivation (TSD), there is a natural tendency for a "sleep rebound" to recover lost sleep. When wake-promoting agents are administered after TSD, they can interfere with this homeostatic process by increasing alertness nih.govnih.gov.
Research shows that AA-5-HT effectively counteracts this interference. When administered after TSD in the presence of stimulants, AA-5-HT blocks the increase in alertness, allowing the natural sleep rebound to occur nih.govnih.gov. This demonstrates that AA-5-HT is an important modulator of sleep homeostasis, ensuring that the compensatory increase in sleep following deprivation is preserved nih.govnih.gov.
Interaction with Wake-Promoting Compounds (Cannabidiol, Modafinil)
The sleep-inducing properties of this compound are further highlighted by its interaction with known wake-promoting compounds like Cannabidiol (CBD) and Modafinil (MOD) nih.gov.
Interaction with Cannabidiol (CBD): The administration of CBD during the lights-on period typically enhances alertness while decreasing both SWS and REMS nih.gov. However, when AA-5-HT is administered prior to CBD, it completely blocks these effects. It prevents the CBD-induced increase in wakefulness and the corresponding reduction in SWS and REMS nih.gov.
Interaction with Modafinil (MOD): Similarly, Modafinil is a stimulant that increases wakefulness and decreases SWS nih.gov. The prior administration of AA-5-HT prevents the enhancement in waking and the diminution in SWS caused by Modafinil nih.govfrontiersin.org.
These findings confirm the sleep-promoting properties of AA-5-HT, as it can effectively counteract the alertness-enhancing effects of established stimulants nih.govnih.gov.
Regulation of Neurotransmitter Systems
This compound significantly modulates the levels of several key neurotransmitters involved in the regulation of the sleep-wake cycle. The administration of higher doses of AA-5-HT leads to a decrease in the levels of wake-related neurotransmitters nih.govnih.govresearchgate.net. Specifically, it reduces the content of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), epinephrine (B1671497) (EP), and serotonin (5-HT) nih.govnih.gov.
In contrast, the levels of adenosine (B11128) (AD), a neurotransmitter known to promote sleep and drowsiness, are enhanced by AA-5-HT nih.govnih.govresearchgate.net. Furthermore, AA-5-HT also prevents the increase in DA, NE, EP, and 5-HT that is typically induced by the administration of stimulants like CBD or Modafinil nih.govnih.gov. This regulatory action on multiple neurotransmitter systems underlies its potent effects on sleep modulation.
| Neurotransmitter | Effect of this compound Administration |
| Dopamine (DA) | Decreased |
| Norepinephrine (NE) | Decreased |
| Epinephrine (EP) | Decreased |
| Serotonin (5-HT) | Decreased |
| Adenosine (AD) | Enhanced |
This table summarizes the regulatory impact of this compound on various neurotransmitter systems.
Decreased Wake-Related Neurotransmitter Levels (Dopamine, Norepinephrine, Epinephrine, Serotonin)
Research has demonstrated that this compound can influence the levels of key neurotransmitters associated with wakefulness. nih.govnih.gov Studies in animal models have shown that administration of AA-5-HT, particularly during the active (dark) period, leads to a decrease in the extracellular levels of dopamine (DA), norepinephrine (NE), epinephrine (EP), and serotonin (5-HT). nih.govnih.gov This effect is dose-dependent, with higher doses of AA-5-HT resulting in more pronounced reductions of these wake-promoting neurotransmitters. nih.govnih.gov The modulation of these monoamine neurotransmitters is a key mechanism through which AA-5-HT may exert its influence on the sleep-wake cycle, contributing to a decrease in wakefulness and a promotion of sleep. nih.govnih.govresearchgate.net
Enhanced Adenosine Levels
In conjunction with its effects on wake-related neurotransmitters, this compound has been found to enhance the levels of adenosine (AD). nih.govnih.gov Adenosine is a well-known sleep-promoting factor that accumulates during periods of wakefulness and contributes to the homeostatic regulation of sleep. The administration of AA-5-HT has been shown to increase adenosine levels, which, in concert with the reduction in wake-promoting neurotransmitters, further supports its role in sleep modulation. nih.govnih.gov
Table 1: Effects of this compound (AA-5-HT) on Extracellular Levels of Wake-Related Neurotransmitters and Adenosine
| Neurotransmitter | Effect of AA-5-HT Administration | Source |
|---|---|---|
| Dopamine (DA) | Decreased | nih.govnih.gov |
| Norepinephrine (NE) | Decreased | nih.govnih.gov |
| Epinephrine (EP) | Decreased | nih.govnih.gov |
| Serotonin (5-HT) | Decreased | nih.govnih.gov |
| Adenosine (AD) | Enhanced | nih.govnih.gov |
Modulation of Mesolimbic Dopamine Release in Specific Brain Regions (Basolateral Amygdala, Nucleus Accumbens)
This compound has been shown to modulate the mesolimbic dopamine system, a critical pathway involved in reward, motivation, and emotional processing. memphis.edunih.govovid.com Specifically, AA-5-HT administration has been found to inhibit phasic dopamine release in the basolateral amygdala (BLA) and the nucleus accumbens (NAc). memphis.edunih.govovid.com This inhibitory effect on dopamine transmission in these key brain regions suggests a potential mechanism through which AA-5-HT can influence anxiety and fear-related behaviors. wikipedia.orgmemphis.edunih.govovid.com The modulation of dopamine release in the BLA and NAc is dependent on factors such as baseline anxiety levels and environmental context. memphis.edunih.govovid.com
Cannabinergic and Dopaminergic Interactions in Anxiety and Fear Circuits
The anxiolytic and fear-reducing effects of this compound are believed to arise from the interplay between the cannabinergic and dopaminergic systems, particularly within the basolateral amygdala. memphis.edunih.govovid.com By inhibiting FAAH, AA-5-HT increases the levels of the endocannabinoid anandamide, which in turn activates cannabinoid type 1 (CB1) receptors. nih.gov The activation of CB1 receptors in the BLA is known to modulate anxiety and fear. nih.gov The concurrent inhibition of dopamine release in this region by AA-5-HT further contributes to its effects on anxiety and fear circuits. memphis.edunih.govovid.com This interaction provides a neural substrate for the behavioral effects of AA-5-HT. memphis.edu
Influence on Mood and Anxiety-Related Behaviors
The modulation of neurochemical systems by this compound translates into observable effects on mood and anxiety-related behaviors in preclinical models.
Anxiolytic-like Effects in Animal Models
Numerous studies utilizing animal models of anxiety have demonstrated the anxiolytic-like properties of this compound. nih.govnih.gov For instance, direct administration of AA-5-HT into the basolateral amygdala has been shown to increase open-arm exploration in the elevated plus-maze, a standard test for assessing anxiety-like behavior in rodents. nih.gov These effects are attributed to its dual action as a FAAH inhibitor and a TRPV1 antagonist. nih.gov By enhancing endocannabinoid signaling and blocking TRPV1 channels, AA-5-HT produces a calming effect and reduces anxiety-like responses. nih.gov
Impact on Fear Extinction Learning
Beyond its effects on innate anxiety, this compound also influences learned fear responses. Research indicates that AA-5-HT can enhance fear extinction learning. memphis.edu Fear extinction is a process where a conditioned fear response diminishes over time with repeated exposure to the fear-eliciting cue in the absence of the aversive stimulus. By facilitating this process, AA-5-HT may help to reduce the persistence of fear memories. This effect is thought to be mediated, at least in part, through the activation of CB1 receptors in brain regions involved in fear memory, such as the dorsal hippocampus. nih.gov
Table 2: Summary of this compound's Influence on Mood and Anxiety
| Behavioral Effect | Observed Outcome in Animal Models | Proposed Mechanism | Source |
|---|---|---|---|
| Anxiolytic-like Effects | Increased open-arm exploration in elevated plus-maze | FAAH inhibition and TRPV1 antagonism in the basolateral amygdala | nih.govnih.gov |
| Fear Extinction Learning | Enhanced | Facilitation of CB1 receptor signaling | nih.govmemphis.edu |
Reduction of Depression-like Behavior
This compound (AA-5-HT) has been investigated for its potential role in modulating behaviors associated with depression and anxiety. Studies suggest that AA-5-HT can influence fear and anxiety-like behaviors, which are key components of depressive disorders. frontiersin.orgnih.gov The compound's mechanism of action is linked to its dual inhibition of the fatty acid amide hydrolase (FAAH) enzyme and the transient receptor potential vanilloid 1 (TRPV1) channel. nih.gov This dual action effectively modulates the cannabinergic and vanilloidergic signaling systems, which are recognized as potential targets for treating anxiety symptoms due to the anxiolytic properties associated with cannabinoid type 1 receptor (CB1R) activation and TRPV1 inhibition. nih.govmemphis.edu
Research in animal models has shown that AA-5-HT can attenuate generalized fear. memphis.edu However, its effects can be dependent on baseline anxiety levels and the environmental context. nih.gov For instance, in one study, AA-5-HT administration did not significantly affect anxiety-related behaviors in the light/dark box or open-field tests in low-anxiety mouse strains but did reduce generalized fear. memphis.edu Furthermore, the precursor to this compound, arachidonic acid (AA), has been linked to the availability of serotonin transporters (SERTs) in the brain, which are critical in the pathophysiology of depression. bbrfoundation.orgnih.gov Research has indicated a complex, nonlinear relationship where AA levels predict both SERT availability and the severity of depression. nih.gov
Anticonvulsant Effects
This compound has demonstrated notable anticonvulsant properties in experimental seizure models. frontiersin.orgnih.gov As a dual inhibitor of the FAAH enzyme and TRPV1 channels, AA-5-HT's action is thought to increase the levels of endocannabinoids like anandamide, which has anticonvulsant effects mediated by CB1 receptors. nih.gov
| Experimental Model | Compound | Effect on Seizures | Mechanism Implicated |
| PTZ-induced seizures in mice | This compound (AA-5-HT) | Delayed onset, reduced duration | Primarily CB1 receptor activation |
Gastrointestinal System Modulation
Modulation of Glucagon-Like Peptide-1 (GLP-1) Secretion
This compound is part of a class of N-acyl serotonins that are endogenously present in the gastrointestinal tract and are considered a novel class of lipid mediators. nih.gov Preliminary in vitro data have indicated that several of these serotonin conjugates can inhibit the secretion of Glucagon-Like Peptide-1 (GLP-1). nih.gov GLP-1 is a critical gut hormone involved in regulating energy homeostasis and food intake. nih.govnih.gov The release of GLP-1 is typically stimulated by nutrient intake. nih.gov
The interplay between serotonin and GLP-1 is complex. Serotonin itself, released from enterochromaffin cells, can modulate the nutrient-induced release of GLP-1 from enteroendocrine cells. nih.govresearchgate.net Studies have shown that serotonin can directly stimulate GLP-1 release from intestinal segments and enteroendocrine cell lines through a receptor-mediated process. nih.govresearchgate.net Given that this compound is a conjugate of a fatty acid and serotonin, its ability to inhibit GLP-1 secretion suggests a nuanced regulatory role within the gut's signaling network, potentially acting as a feedback modulator on enteroendocrine cell function.
Role in Gut Lipid Mediator Pathways
N-acyl serotonins, including this compound, have been identified as a new class of lipid mediators within the gut. nih.gov These molecules are formed by linking fatty acids to serotonin, and their presence has been confirmed in the gastrointestinal tracts of pigs and mice, particularly in the jejunum and ileum. nih.gov The formation of these compounds is influenced by the local availability of their precursors: serotonin and fatty acids. nih.govnih.gov This is highlighted by findings that the pattern of N-acyl serotonins formed can be altered by the dietary intake of lipids; for example, a diet rich in fish oil leads to an increased formation of docosahexaenoyl-serotonin and eicosapentaenoyl-serotonin. nih.gov
Lipid mediators derived from polyunsaturated fatty acids are known to be crucial in regulating inflammatory processes, the mucosal barrier, and the gut microbiota, all of which are significant in conditions like inflammatory bowel disease (IBD). frontiersin.org The endocannabinoid system, which is modulated by this compound through FAAH inhibition, is a key lipid mediator system that influences gut homeostasis. frontiersin.org The discovery of endogenous this compound in the gut suggests it plays a direct role in the complex network of lipid signaling pathways that govern intestinal function and inflammation. nih.gov
Immune and Inflammatory Responses
Anti-inflammatory Actions
This compound exhibits significant anti-inflammatory properties. nih.gov In vitro studies using RAW264.7 macrophage cells have shown that pre-incubation with AA-5-HT can suppress the lipopolysaccharide (LPS)-induced formation of key pro-inflammatory mediators. nih.govkarger.com
These anti-inflammatory effects are achieved through the modulation of several signaling pathways. AA-5-HT has been shown to reverse the LPS-induced activation of the nuclear factor-κB (NF-κB) pathway, likely by suppressing the mitogen-activated protein kinases (MAPKs) and phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathways. nih.govkarger.com In addition to its anti-inflammatory actions, AA-5-HT also demonstrates antioxidant capabilities by enhancing antioxidant capacity through the nuclear translocation of nuclear factor-E2-related factor-2 (Nrf2). nih.govkarger.com The endocannabinoid system, which AA-5-HT modulates, is known to suppress inflammation and pain sensitization, further underscoring the compound's role in immune response regulation. biorxiv.org
| Mediator/Pathway | Effect of this compound (in LPS-stimulated RAW264.7 cells) |
| Nitric Oxide (NO) | Suppression of formation |
| Tumor Necrosis Factor-α (TNF-α) | Suppression of formation |
| Interleukins | Suppression of formation |
| Inducible NO Synthase (iNOS) | Suppression of expression |
| Cyclooxygenase-2 (COX-2) | Suppression of expression |
| NF-κB Pathway | Reversal of phosphorylative activation |
| Nrf2 | Enhanced nuclear translocation |
Alleviation of Carrageenan-induced Inflammation and Hyperalgesia
This compound (AA-5-HT) has demonstrated significant efficacy in mitigating inflammatory pain in preclinical models. Its mechanism of action is primarily attributed to its dual function as an inhibitor of fatty acid amide hydrolase (FAAH) and an antagonist of the transient receptor potential vanilloid type-1 (TRPV1) channel. nih.gov This dual activity provides a comprehensive approach to managing inflammation and hyperalgesia, which is the increased sensitivity to pain.
In studies involving carrageenan-induced inflammation in mice, systemic administration of AA-5-HT resulted in dose-dependent anti-edema and anti-nociceptive effects. nih.gov This suggests that its therapeutic benefits are not localized but rather have a broader systemic impact. Notably, when administered in a therapeutic regimen after the onset of inflammation, AA-5-HT maintained its anti-inflammatory properties. nih.gov
The analgesic effects of AA-5-HT are linked to its ability to increase the levels of endocannabinoids, such as anandamide, by inhibiting their degradation by FAAH. nih.gov This elevation of anandamide levels indirectly activates cannabinoid CB1 receptors, contributing to pain relief. nih.gov Furthermore, its direct antagonism of TRPV1 receptors, which are crucial in the signaling of inflammatory pain, provides an additional layer to its analgesic action. nih.govnih.gov
A comparative study highlighted the advantages of AA-5-HT's dual-action profile over single-target drugs. It was found to be effective in relieving edema and pain in a model of acute inflammation, with a potentially better efficacy and side-effect profile compared to a single FAAH inhibitor (URB597) or a TRPV1 antagonist (capsazepine) alone. nih.gov Importantly, AA-5-HT did not appear to cause adverse effects on locomotion or body temperature in these studies. nih.gov
Table 1: Effects of this compound on Carrageenan-Induced Inflammation and Hyperalgesia
| Parameter | Effect of this compound (AA-5-HT) | Mechanism of Action | Comparative Efficacy |
| Inflammation (Edema) | Dose-dependent reduction in paw edema. nih.gov | Inhibition of FAAH and antagonism of TRPV1. nih.gov | Comparable or superior to single FAAH inhibitors or TRPV1 antagonists. nih.gov |
| Hyperalgesia (Pain) | Significant anti-nociceptive effects. nih.gov | Increased endocannabinoid levels (anandamide) leading to CB1 receptor activation and direct TRPV1 antagonism. nih.gov | Effective against both acute and chronic peripheral pain. nih.govnih.gov |
| Administration Route | Effective with systemic administration. nih.gov | Systemic distribution allows for widespread action. | Devoid of efficacy when given locally in some models. nih.gov |
| Side Effects | No observed adverse effects on locomotion or body temperature. nih.gov | Dual activity may contribute to a favorable safety profile. | - |
Potential Role in Cancer Pathophysiology
Research has indicated that this compound, as a fatty acid amide hydrolase (FAAH) inhibitor, can exert antimetastatic and anti-invasive effects on lung cancer cells. nih.gov A study focusing on A549 lung cancer cells demonstrated that AA-5-HT administration led to a dose-dependent inhibition of metastatic lung nodules in animal models. nih.gov Specifically, repeated administration of 15 mg/kg of AA-5-HT resulted in a 67% inhibition of metastasis. nih.gov
In vitro experiments have further elucidated the mechanism behind this anti-invasive action. Treatment of lung cancer cells with AA-5-HT was associated with an upregulation of the tissue inhibitor of matrix metalloproteinases-1 (TIMP-1). nih.gov TIMP-1 is a key protein that inhibits enzymes responsible for breaking down the extracellular matrix, a crucial step in cancer cell invasion and metastasis. The causal relationship between the increase in TIMP-1 and the anti-invasive effects of FAAH inhibitors has been confirmed through siRNA approaches. nih.gov
The inhibition of FAAH by AA-5-HT leads to an increase in the levels of FAAH substrates, including anandamide (AEA), 2-arachidonoylglycerol (B1664049) (2-AG), N-oleoylethanolamine (OEA), and N-palmitoylethanolamine (PEA). nih.govnih.gov These endogenous compounds have been shown to contribute to the anti-invasive effects, with AEA and OEA demonstrating a TIMP-1-dependent anti-invasive action. nih.gov The anti-invasive effects of FAAH inhibitors and FAAH siRNA appear to be mediated, at least in part, by the cannabinoid CB2 receptor and the transient receptor potential vanilloid 1 (TRPV1). nih.gov
It is important to note that while AA-5-HT showed significant antimetastatic effects, it did not demonstrate a tumor-regressive action in the A549-xenografted nude mice model, unlike some other cannabinoids like cannabidiol. nih.gov
Table 2: Effects of this compound on Lung Cancer Cell Metastasis and Invasion
| Parameter | Effect of this compound (AA-5-HT) | Mechanism of Action | Key Findings |
| Metastasis | Dose-dependent inhibition of metastatic lung nodules in vivo. nih.gov | Inhibition of FAAH, leading to increased levels of anti-invasive endocannabinoids. nih.govnih.gov | 67% inhibition of metastasis with 15 mg/kg AA-5-HT. nih.gov |
| Invasion | Concentration-dependent anti-invasive action in vitro. nih.gov | Upregulation of Tissue Inhibitor of Matrix Metalloproteinases-1 (TIMP-1). nih.gov | Mediated by CB2 and TRPV1 receptors. nih.gov |
| Tumor Growth | No significant tumor-regressive action observed. nih.gov | - | Contrasts with the effects of other cannabinoids like cannabidiol. nih.gov |
This compound has been shown to influence the migratory potential of human adipose-derived mesenchymal stem cells (MSCs). nih.gov As an inhibitor of fatty acid amide hydrolase (FAAH), AA-5-HT increases the levels of endogenous FAAH substrates, which in turn promotes the migration of these stem cells. nih.govnih.gov
Studies using Boyden chamber assays have demonstrated that AA-5-HT increases the migration of human adipose-derived MSCs in a concentration-dependent manner. nih.govnih.gov The promigratory effect of 10 μM AA-5-HT was observed to be significant after just a one-hour incubation period. nih.govresearchgate.net This enhanced migration was also confirmed through scratch wound healing assays, where incubation with AA-5-HT led to faster wound closure. nih.gov
The mechanism underlying this increased migration involves the activation of the p42/44 mitogen-activated protein kinases (MAPKs) and the subsequent cytosol-to-nucleus translocation of the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov The activation of PPARα by FAAH inhibitors and their substrates can be reversed by inhibiting p42/44 MAPK activation, indicating that MAPK phosphorylation is an upstream event. nih.gov The promigratory effects of FAAH inhibitors and their substrates, including those elevated by AA-5-HT, were shown to be sensitive to a PPARα antagonist. nih.gov
This pathway, involving FAAH inhibition leading to p42/44 MAPK phosphorylation and subsequent PPARα activation, is considered a novel mechanism that may be involved in the regenerative effects of endocannabinoids. nih.gov
Table 3: Influence of this compound on Human Adipose-Derived Mesenchymal Stem Cell Migration
| Parameter | Effect of this compound (AA-5-HT) | Mechanism of Action | Key Findings |
| Cell Migration | Concentration-dependent increase in migration. nih.govnih.gov | Inhibition of FAAH, leading to increased levels of FAAH substrates which act as promigratory signals. nih.gov | Significant promigratory effect observed after 1 hour of incubation with 10 μM AA-5-HT. nih.govresearchgate.net |
| Signaling Pathway | Activation of p42/44 MAPK and subsequent translocation of PPARα to the nucleus. nih.gov | p42/44 MAPK phosphorylation is upstream of PPARα activation. nih.gov | The promigratory effect is reversed by a PPARα antagonist. nih.gov |
Advanced Methodologies in Arachidonoyl Serotonin Research
In vitro Assay Systems
In vitro models provide a controlled environment to dissect the specific molecular interactions of Arachidonoyl Serotonin (B10506).
HEK-293 Cells Overexpressing Recombinant TRPV1 Receptors
A primary tool for investigating the interaction of Arachidonoyl Serotonin with TRPV1 channels involves the use of Human Embryonic Kidney (HEK-293) cells. These cells are genetically engineered to overexpress recombinant human or rat TRPV1 receptors, creating a specific and quantifiable system for studying receptor activity. In this assay system, researchers can apply AA-5-HT to the cells and measure its effect on TRPV1 activation, which is typically induced by an agonist like capsaicin (B1668287). nih.govnih.gov Studies have demonstrated that this compound behaves as a potent antagonist at both human and rat TRPV1 receptors expressed in these HEK-293 cells. nih.govnih.gov The half-maximal inhibitory concentration (IC50) has been determined to be in the nanomolar range, highlighting its strong antagonistic properties. nih.govnih.gov
| Receptor Type | Cell Line | Agonist Used | AA-5-HT Activity | IC50 Value |
| Human TRPV1 | HEK-293 | Capsaicin (100 nM) | Antagonist | 37-40 nM nih.govnih.gov |
| Rat TRPV1 | HEK-293 | Capsaicin (100 nM) | Antagonist | 37-40 nM nih.govnih.gov |
Rat Brain Homogenates for FAAH Activity Assays
To determine the efficacy of this compound as a Fatty Acid Amide Hydrolase (FAAH) inhibitor, in vitro assays are commonly performed using rat brain homogenates. nih.govresearchgate.net FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). nih.govnih.gov The assay measures the rate at which FAAH in the homogenate hydrolyzes a substrate, often radiolabeled anandamide. By introducing this compound to the mixture, researchers can quantify its ability to inhibit this enzymatic activity. AA-5-HT has been identified as a potent inhibitor of FAAH, a characteristic that contributes to its analgesic effects by increasing the endogenous levels of anandamide. nih.govnih.gov
Cell-based Assays for Cancer Cell Migration and Invasion
While the serotonin molecule is known to play a role in cancer cell proliferation and migration, and arachidonic acid metabolites can also influence these processes, direct research investigating the specific effects of the compound this compound on cancer cell migration and invasion has not been extensively published. mdpi.comnih.gov However, standard cell-based assays provide a clear framework for how such an investigation could be conducted.
Wound Healing (Scratch) Assay: This method involves creating a "wound" in a confluent monolayer of cancer cells and monitoring the rate at which the cells migrate to close the gap over time. The effects of a test compound like AA-5-HT would be assessed by comparing the closure rate in treated versus untreated cells. dovepress.com
Transwell Invasion Assay: This assay utilizes a chamber with a porous membrane, which can be coated with an extracellular matrix (ECM) gel like Matrigel to simulate tissue barriers. researchgate.netresearchgate.net Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that successfully migrate and invade through the coated membrane in the presence or absence of this compound is then quantified to determine its effect on invasive potential. researchgate.netresearchgate.net
These established methodologies could be readily applied to explore the potential role of this compound in oncology, an area that remains to be investigated.
Calcium Imaging Techniques
Calcium imaging is a vital technique used to visualize the influx of intracellular calcium ([Ca2+]i), which is a direct consequence of TRPV1 receptor activation. nih.gov In studies involving this compound, this method is applied to HEK-293 cells that are overexpressing TRPV1 receptors and have been loaded with a calcium-sensitive fluorescent dye. nih.govnih.gov When a TRPV1 agonist like capsaicin is introduced, the channels open, leading to a rapid increase in intracellular calcium that is detected as an increase in fluorescence. By pre-incubating the cells with this compound, researchers can observe a significant reduction or complete blockage of this calcium influx, providing a visual and quantitative confirmation of its TRPV1 antagonist activity. nih.gov
In vivo Animal Models
In vivo models are indispensable for understanding the physiological effects of this compound, particularly its analgesic properties, in a whole-organism context.
Rodent Models of Pain (Formalin Test, Chronic Constriction Injury)
The analgesic potential of this compound has been substantially validated using established rodent models of acute and chronic pain. nih.govnih.gov
Formalin Test: This model induces a biphasic pain response following a subcutaneous injection of formalin into the rodent's paw. nih.gov The first phase represents acute nociceptive pain, while the second phase involves inflammatory pain and central sensitization. nih.gov Studies show that administration of this compound exerts strong analgesic activity, significantly inhibiting the nocifensive behaviors (e.g., licking, flinching) observed during the second phase of the test. nih.govnih.gov
Chronic Constriction Injury (CCI): This is a widely used model of neuropathic pain, created by loosely ligating the sciatic nerve in rats. nih.gov This injury leads to the development of persistent pain behaviors, such as thermal hyperalgesia and mechanical allodynia. In rats with CCI, treatment with this compound has been shown to be highly effective in alleviating these neuropathic pain symptoms. nih.govnih.gov The analgesic effect in these models is attributed to the dual action of AA-5-HT: FAAH inhibition leading to elevated anandamide levels (which indirectly activates cannabinoid CB1 receptors) and direct antagonism of TRPV1 receptors. nih.govnih.gov
| Animal Model | Pain Type | Effect of this compound |
| Formalin Test (Rat, Mouse) | Acute Nociceptive & Inflammatory | Strong analgesic activity, particularly in the second phase nih.govnih.gov |
| Chronic Constriction Injury (Rat) | Neuropathic | Highly effective against chronic peripheral pain nih.govnih.gov |
Models for Anxiety and Fear-like Behaviors (Elevated Plus Maze, Light/Dark Box, Open Field, Fear Extinction)
Preclinical research on this compound (AA-5-HT) has utilized a variety of established behavioral models to investigate its effects on anxiety and fear. These models are crucial for understanding the compound's potential as a modulator of emotional states.
The Elevated Plus Maze (EPM) is a widely used test to assess anxiety-like behavior in rodents. Research has shown that intra-basolateral amygdala (BLA) infusion of AA-5-HT can increase both the time spent and the number of entries into the open arms of the maze, suggesting an anxiolytic effect. nih.gov
The Light/Dark Box (LDB) and Open Field (OF) tests are also standard paradigms for studying anxiety and locomotor activity. In one study, AA-5-HT was administered to two different mouse strains with varying baseline anxiety levels. nih.gov In the low-anxiety C57BL/6J mice, AA-5-HT did not significantly alter anxiety-related behaviors in either the LDB or OF tests. nih.gov However, in the high-anxiety BALB/cJ mouse strain, AA-5-HT led to an increase in rearing and locomotion in the Light/Dark Box. nih.gov The Open Field test, in general, is used to measure locomotor activity and anxiety-like behavior by observing the animal's movement in a novel environment. northumbria.ac.ukspringernature.comwikipedia.org
The Fear Extinction paradigm is employed to study the ability to suppress learned fear responses. Research has demonstrated that AA-5-HT can inhibit the retrieval of contextual fear memory, indicated by a reduction in freezing behavior. nih.gov This effect is believed to be mediated by the facilitation of cannabinoid CB1 receptor signaling in the dorsal hippocampus. nih.gov Another study found that AA-5-HT attenuated generalized fear in C57BL/6J mice. nih.gov The process of fear extinction is a key area of research for developing treatments for conditions like post-traumatic stress disorder. dntb.gov.uatechnologynetworks.comresearchgate.net
Table 1: Effects of this compound in Behavioral Models of Anxiety and Fear
| Behavioral Model | Species/Strain | Key Findings |
|---|---|---|
| Elevated Plus Maze | Rat | Intra-BLA infusion increased open arm exploration, suggesting anxiolytic effects. nih.gov |
| Light/Dark Box | BALB/cJ Mice | Increased rearing and locomotion. nih.gov |
| Open Field | C57BL/6J Mice | No significant effect on anxiety-related behaviors. nih.gov |
| Fear Extinction | Mouse | Inhibited retrieval of contextual fear memory. nih.gov |
| Fear Extinction | C57BL/6J Mice | Attenuated generalized fear. nih.gov |
Sleep-Wake Cycle Recording and Analysis (Electrocorticography)
The influence of this compound on sleep architecture has been investigated using electrocorticography (ECoG) to record and analyze the sleep-wake cycle in animal models. ECoG, a technique that records electrical activity from the cerebral cortex, allows for the detailed characterization of different sleep stages, including wakefulness (W), slow-wave sleep (SWS), and rapid eye movement sleep (REMS).
One study found that the effects of AA-5-HT on sleep patterns in rats were dependent on the time of administration. nih.govnih.gov When administered at the beginning of the light period (the typical sleep period for nocturnal animals), AA-5-HT did not produce significant changes in sleep patterns. nih.govnih.gov However, when administered at the onset of the dark period (the active period), AA-5-HT led to a decrease in wakefulness and an increase in both SWS and REMS. nih.govnih.gov
Power spectral analysis of the ECoG recordings revealed further details about the quality of sleep. The administration of AA-5-HT during the dark period was associated with a dose-dependent decrease in the alpha frequency spectrum during wakefulness, while an enhancement in delta power during SWS and theta power during REMS was observed. nih.govnih.gov These findings suggest that AA-5-HT not only promotes sleep but also influences the underlying neural oscillations that characterize different sleep states. The sleep-wake cycle is regulated by a complex interplay of various neurotransmitters. youtube.com
Furthermore, the sleep-inducing properties of AA-5-HT were confirmed by its ability to counteract the wake-promoting effects of stimulants like cannabidiol and modafinil. nih.govnih.gov When administered prior to these substances, AA-5-HT blocked the expected increase in wakefulness. nih.govnih.gov This research highlights the role of AA-5-HT as a modulator of sleep and sleep homeostasis. nih.govnih.govresearchgate.net
Microdialysis for Neurotransmitter Quantification
Microdialysis is a minimally invasive technique used to measure the extracellular concentrations of neurotransmitters and other neurochemicals in specific brain regions of freely moving animals. nih.govnews-medical.netamuzainc.com This methodology provides real-time information about the neurochemical environment and how it is affected by pharmacological agents like this compound.
In conjunction with sleep studies, microdialysis has been used to investigate the effects of AA-5-HT on neurotransmitter levels. Research has shown that the administration of a high dose of AA-5-HT resulted in a decrease in the levels of wake-related neurotransmitters, including dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), epinephrine (B1671497) (EP), and serotonin (5-HT). nih.govnih.gov Conversely, the levels of adenosine (B11128) (AD), a neurotransmitter known to promote sleep, were found to be enhanced. nih.govnih.gov
Furthermore, when AA-5-HT was administered prior to wake-promoting agents such as cannabidiol or modafinil, it prevented the expected increase in the levels of DA, NE, EP, and 5-HT. nih.govnih.gov These findings from microdialysis studies provide a neurochemical basis for the observed effects of AA-5-HT on the sleep-wake cycle, suggesting that its sleep-promoting actions are mediated, at least in part, by its ability to modulate the release of key neurotransmitters involved in arousal and sleep. nih.govnih.gov Microdialysis can be coupled with various analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the sensitive and simultaneous measurement of multiple neurotransmitters. nih.govnih.gov
Analytical Techniques for Quantification and Identification
The accurate quantification and identification of this compound and its metabolites in biological samples are essential for understanding its pharmacology and metabolism. Several advanced analytical techniques are employed for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Isotope Dilution
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of a broad range of molecules, including endocannabinoids and related compounds like this compound. uzh.chfrontiersin.orgnih.gov This method combines the separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry. For the analysis of N-arachidonoyl amino acids, a targeted lipidomics approach using LC-MS/MS with multiple-reaction monitoring (MRM) has been developed. nih.gov
Isotope dilution mass spectrometry is often employed in conjunction with LC-MS/MS to achieve high accuracy and precision in quantification. nih.govnih.govresearchgate.net This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterated AA-5-HT) to the sample. nih.gov Because the internal standard is chemically identical to the analyte of interest but has a different mass, it can be distinguished by the mass spectrometer. By comparing the signal intensity of the endogenous analyte to that of the internal standard, precise quantification can be achieved, correcting for any sample loss during extraction and analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) for Neurotransmitter Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used for the separation, identification, and quantification of components in a mixture. researchgate.net In the context of this compound research, HPLC is particularly valuable for the analysis of neurotransmitters that are modulated by AA-5-HT. researchgate.nethelixchrom.com
While LC-MS/MS is often the preferred method for the direct quantification of AA-5-HT, HPLC coupled with other detectors, such as electrochemical or fluorescence detectors, is a robust method for measuring the levels of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin in samples obtained from microdialysis experiments. news-medical.netamuzainc.com The separation of these hydrophilic and basic compounds can be achieved using specialized columns and mobile phases, sometimes with the use of ion-pairing reagents to improve retention on traditional reversed-phase columns. helixchrom.com
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Metabolite Characterization
The identification and structural elucidation of metabolites of this compound are crucial for a complete understanding of its metabolic fate and biological activity. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and its fragments. High-resolution mass spectrometry can provide the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to generate a characteristic fragmentation pattern that can be used to elucidate the structure of the molecule. nih.govosti.gov This technique is instrumental in identifying the chemical modifications that occur during metabolism.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. NMR can be used to determine the connectivity of atoms within a molecule and the stereochemistry of a compound. While less sensitive than mass spectrometry, NMR is unparalleled in its ability to provide a complete and unambiguous structural characterization of novel metabolites.
Together, MS and NMR form a powerful toolkit for the comprehensive analysis of the metabolism of this compound, enabling researchers to identify and characterize the various metabolic products formed in biological systems.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | AA-5-HT |
| Dopamine | DA |
| Norepinephrine | NE |
| Epinephrine | EP |
| Serotonin | 5-HT |
| Adenosine | AD |
| Cannabidiol | CBD |
Chromatographic Purification Methods (e.g., Silica Chromatography)
The purification of this compound (AA-5-HT), a crucial step for its characterization and use in research, often employs chromatographic techniques. One common method is open-bed silica chromatography. In this process, lyophilized extracts containing AA-5-HT are first resuspended in a solvent mixture, typically chloroform and methanol in a 99:1 ratio. This solution is then passed through a column packed with silica gel. The separation is based on the differential adsorption of the sample's components to the silica. By eluting the column with a solvent or a gradient of solvents, fractions are collected. The fractions containing the purified AA-5-HT are then identified and pooled. This method has been successfully used in studies analyzing the analgesic properties of AA-5-HT. nih.gov
While silica chromatography is a foundational technique, other advanced chromatographic methods are also employed for the purification of similar serotonin derivatives. High-speed counter-current chromatography (HSCCC) has been utilized for the preparative separation of compounds like N-feruloyl serotonin and N-(p-coumaroyl) serotonin from safflower seed meal. researchgate.net This technique uses a liquid-liquid partitioning system, avoiding a solid support and allowing for the separation of compounds with a high degree of purity. researchgate.net Additionally, macroporous resin chromatography has been explored for the enrichment and separation of serotonin derivatives, offering a promising basis for large-scale preparation. researchgate.net Size-exclusion chromatography (SEC) is another method that can be used, particularly for separating molecules based on their size, as demonstrated in the purification of PEGylated proteins. nih.gov The choice of chromatographic method depends on the specific properties of the compound, the desired purity, and the scale of the purification. nih.gov
Computational and Molecular Modeling Approaches
Computational and molecular modeling techniques provide invaluable insights into the interactions of this compound at a molecular level, complementing experimental data.
Molecular Docking Studies of Protein-Ligand Interactions (e.g., with β-lactoglobulin)
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between this compound (AA-5-HT) and proteins. One notable example is the study of its interaction with β-lactoglobulin (BLG), a major whey protein in cow's milk. nih.govmui.ac.ir
Molecular docking studies have revealed that AA-5-HT binds within the internal cavity, or calyx, of the β-lactoglobulin protein. researchgate.netnih.gov This binding is in contrast to serotonin, which tends to anchor to the outer surface of BLG through hydrogen bonds. researchgate.netnih.gov The lipophilic arachidonoyl tail of AA-5-HT facilitates its entry into the hydrophobic calyx. The binding is stabilized by interactions with several amino acid residues within this pocket.
Specific residues of β-lactoglobulin that have been identified through docking studies to interact with AA-5-HT include Val(41), Leu(39), Leu(54), Ile(71), Phe(82), Asn(90), Val(92), Phe(105), Met(107), and Glu(108). researchgate.netnih.gov These interactions are predominantly hydrophobic in nature, involving van der Waals forces. researchgate.netnih.gov
| Amino Acid Residue | Position |
|---|---|
| Valine | 41 |
| Leucine | 39 |
| Leucine | 54 |
| Isoleucine | 71 |
| Phenylalanine | 82 |
| Asparagine | 90 |
| Valine | 92 |
| Phenylalanine | 105 |
| Methionine | 107 |
| Glutamic Acid | 108 |
Prediction of Binding Spontaneity and Interaction Types
Thermodynamic parameters derived from computational studies help in predicting the spontaneity of the binding process between this compound and its protein targets. For the interaction with β-lactoglobulin, the Gibbs free energy change (ΔG) has been calculated to be negative, indicating that the binding process is spontaneous. researchgate.netnih.gov Specifically, the free binding energy for the AA-5-HT and β-lactoglobulin complex was determined to be -37.478 kJ/mol. researchgate.netnih.gov
The negative values for both enthalpy (ΔH) and entropy (ΔS) changes in this interaction suggest that the primary driving forces are hydrogen bonding and van der Waals interactions. researchgate.netnih.gov The negative enthalpy change indicates that the binding is an exothermic process, releasing heat. The negative entropy change suggests a decrease in the randomness of the system as the ligand binds to the protein, which is expected in a binding event that results in a more ordered complex. The predominance of these forces highlights the stability of the protein-ligand complex. researchgate.netnih.gov
| Thermodynamic Parameter | Value | Indication |
|---|---|---|
| Gibbs Free Energy (ΔG) | -37.478 kJ/mol | Spontaneous binding process |
| Enthalpy (ΔH) | Negative | Exothermic process, driven by hydrogen bonding and van der Waals forces |
| Entropy (ΔS) | Negative | Increased order in the system upon binding |
Ethical Considerations in Animal Research
Research involving this compound, particularly studies investigating its physiological effects such as analgesia and anxiety modulation, often necessitates the use of animal models. nih.govmemphis.edunih.gov The ethical conduct of such research is paramount and is guided by established principles to ensure animal welfare.
A core framework for the ethical use of animals in research is the principle of the "Three Rs": Replacement, Reduction, and Refinement. researchcommons.orgforskningsetikk.no
Replacement encourages the use of non-animal methods whenever possible. This could include in vitro studies or computer simulations.
Reduction aims to minimize the number of animals used in experiments while still obtaining statistically significant data. nih.gov
Refinement focuses on modifying experimental procedures to minimize any pain, suffering, or distress to the animals and to enhance their welfare. forskningsetikk.no
Some researchers have proposed a fourth "R," Responsibility , which encompasses the accountability of the researcher for the entire experimental process, from the justification of the study to the humane treatment of the animals. nih.gov
Ethical review committees and institutional animal care and use committees play a crucial role in overseeing animal research. researchcommons.org They evaluate research protocols to ensure they are scientifically sound and that the potential benefits of the research outweigh the potential harm to the animals. forskningsetikk.no Researchers have a moral obligation to treat animals as sentient beings and to provide them with proper care, including adequate housing, nutrition, and veterinary attention. researchcommons.org Any procedure that may cause discomfort or pain should be carefully considered and minimized. researchcommons.org The ultimate goal is to conduct research that is both scientifically rigorous and ethically sound. krebsliga.ch
Conclusion and Future Research Directions
Summary of Key Research Findings on AA-5-HT
Research into AA-5-HT has revealed its multifaceted physiological effects, primarily stemming from its dual molecular targets. By inhibiting FAAH, the enzyme responsible for degrading the endocannabinoid anandamide (B1667382) (AEA), AA-5-HT indirectly enhances cannabinoid signaling. Simultaneously, it directly blocks TRPV1 channels, which are crucial mediators of pain and inflammation.
Key findings demonstrate that this dual activity contributes to strong analgesic effects in models of both acute and chronic pain. nih.gov Part of this pain-relieving action is attributed to the elevation of AEA levels, which indirectly activates cannabinoid CB1 receptors. nih.gov Beyond pain, studies have shown that AA-5-HT is involved in modulating anxiety, fear-like behaviors, and the sleep-wake cycle. frontiersin.orgnih.govmemphis.edu Its influence on sleep may be linked to its ability to alter the levels of key wake-related neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506), while increasing adenosine (B11128). frontiersin.org Furthermore, AA-5-HT has been noted to reduce depression-like behavior and has been explored for potential anticonvulsant effects. nih.govresearchgate.net
Table 1: Summary of Major Research Findings for Arachidonoyl Serotonin (AA-5-HT)
| Physiological Effect | Primary Mechanism(s) of Action | Key Observations |
|---|---|---|
| Analgesia (Pain Relief) | FAAH Inhibition, TRPV1 Antagonism, Indirect CB1 Activation | Effective in rodent models of acute, chronic, and neuropathic pain. nih.gov |
| Anxiolysis (Anxiety Reduction) | Inhibition of dopamine release in the basolateral amygdala and nucleus accumbens. | Modulates fear and anxiety-like behaviors, with effects dependent on baseline anxiety and context. nih.govmemphis.edu |
| Sleep Modulation | Alteration of neurotransmitter levels (e.g., dopamine, serotonin, adenosine). | Influences sleep homeostasis and architecture. frontiersin.org |
| Antidepressant-like Effects | FAAH Inhibition and TRPV1 Antagonism in the medial prefrontal cortex. | Demonstrates antidepressant-like effects in preclinical models. nih.govresearchgate.net |
Unanswered Questions and Emerging Research Avenues
Despite promising preclinical data, the journey of AA-5-HT from a research compound to a potential therapeutic is still in its early stages. Several critical questions remain unanswered, paving the way for new avenues of investigation.
Comprehensive Elucidation of Mechanism of Action in Specific Physiological Contexts
While the dual FAAH/TRPV1 activity of AA-5-HT is established, a deeper understanding of how this mechanism operates in different physiological and pathological contexts is needed. nih.gov The precise interplay between enhanced endocannabinoid tone (via FAAH inhibition) and direct TRPV1 blockade is not fully understood. unisi.it For instance, in pain signaling, it is unclear how these two actions synergize to produce analgesia. In anxiety, the inhibition of dopamine release in the basolateral amygdala appears to be a key downstream effect, but how the primary actions of AA-5-HT orchestrate this is an area for further study. memphis.eduovid.com Future research must dissect the relative contribution of each target in specific neuronal circuits and disease models.
Exploration of Novel Therapeutic Applications
The known effects of AA-5-HT suggest several therapeutic possibilities, but novel applications are also emerging. Given that both FAAH and TRPV1 are implicated in a wide range of pathologies, the potential applications for a dual-action molecule like AA-5-HT are broad. nih.gov Its role in modulating glucagon-like peptide-1 (GLP-1) secretion points towards a potential application in metabolic disorders. The anti-inflammatory effects observed with FAAH inhibition suggest that AA-5-HT could be explored in the context of neuroinflammatory conditions like Alzheimer's disease or autoimmune disorders like rheumatoid arthritis. mdpi.comresearchgate.net Furthermore, the dual inhibition of TRPA1 and TRPV1 is being explored for various pain and inflammatory conditions, suggesting that multi-target compounds like AA-5-HT represent a promising therapeutic strategy. mdpi.com
Translational Research and Clinical Potential
A significant hurdle for AA-5-HT is the translation of promising preclinical findings from rodent models to human clinical trials. frontiersin.org The effectiveness of endocannabinoid system modulators can be highly dependent on factors like dose and the specific pathology being treated. frontiersin.org Studies on AA-5-HT have shown that its effects on anxiety can vary based on baseline anxiety levels and environmental context in animal models, implying that its utility in humans could be influenced by individual differences. memphis.edu Bridging this translational gap requires the development of better predictive animal models and the careful design of early-phase clinical trials to assess efficacy and safety in human populations. frontiersin.org
Technological Advancements Driving Future Research
The future of AA-5-HT research will be significantly shaped by technological advancements. Modern tools are enabling a more detailed and dynamic understanding of lipid signaling and its physiological impact.
Advanced Imaging and Microscopy : Techniques like super-resolution microscopy and novel fluorescent probes allow for the high-resolution visualization of lipids and their interactions within cellular membranes in real-time. nih.govmdpi.com This can help elucidate how AA-5-HT engages with its targets at a subcellular level.
Lipidomics and Mass Spectrometry : The field of lipidomics, powered by high-throughput mass spectrometry, enables the comprehensive profiling of hundreds of lipid species. nih.govlongdom.org This technology can be used to map the precise changes in the lipid landscape following AA-5-HT administration, providing a broader view of its metabolic impact beyond just AEA. Imaging mass spectrometry can even create 4D maps to track lipids across space and time in developing organisms. wiley.com
In Vivo Measurement Techniques : Methods such as in vivo fixed potential amperometry and microdialysis allow for the real-time measurement of neurotransmitters like dopamine in specific brain regions of behaving animals. frontiersin.orgmemphis.edu These tools are crucial for linking the molecular actions of AA-5-HT to its effects on neural circuit activity and behavior.
Artificial Membrane Systems : The development of novel membrane-mimetic systems, such as nanodiscs and giant unilamellar vesicles (GUVs), provides controlled environments for studying the biophysical interactions between drugs, membrane proteins like TRPV1, and the lipid bilayer. nih.gov
These evolving technologies will be instrumental in answering the outstanding questions about AA-5-HT, clarifying its mechanisms, and paving the way for its potential development as a novel therapeutic agent.
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | AA-5-HT |
| Anandamide (N-arachidonoylethanolamide) | AEA |
| 2-Arachidonoylglycerol (B1664049) | 2-AG |
| Oleoylethanolamide | OEA |
| Palmitoylethanolamide | PEA |
| N-arachidonoylglycine | NAGly |
| Dopamine | DA |
| Serotonin | 5-HT |
| Norepinephrine | NE |
| Epinephrine (B1671497) | EP |
| Adenosine | AD |
| Capsaicin (B1668287) | - |
| Rimonabant | - |
Q & A
Q. What are the primary molecular targets of Arachidonoyl Serotonin, and how are these interactions biochemically characterized?
this compound (AA-5-HT) acts as a dual antagonist of transient receptor potential vanilloid 1 (TRPV1) and fatty acid amide hydrolase (FAAH). Biochemical characterization involves competitive ligand-binding assays using radiolabeled probes (e.g., [³H]-resiniferatoxin for TRPV1) and enzymatic inhibition assays for FAAH activity. Dose-response curves and IC₅₀ calculations are essential to quantify potency .
Q. What analytical techniques are critical for confirming the structural identity and purity of synthesized this compound?
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are mandatory for structural confirmation. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold). For novel derivatives, elemental analysis and X-ray crystallography may supplement characterization .
Q. What methodological considerations are essential for maintaining this compound stability in in vitro assays?
AA-5-HT is light- and oxygen-sensitive. Store lyophilized powder at -20°C in inert atmospheres. For working solutions, use ethanol or DMSO (≤0.1% final concentration) to prevent aggregation. Pre-warm solutions to 37°C to avoid precipitation in physiological buffers .
Advanced Research Questions
Q. How can researchers design experiments to assess the dual inhibitory effects of this compound on TRPV1 and FAAH simultaneously?
Employ orthogonal assays:
- TRPV1 inhibition : Calcium imaging in TRPV1-transfected HEK293 cells using capsaicin as an agonist.
- FAAH inhibition : Fluorometric assays with substrate analogs (e.g., arachidonoyl 7-nitro-2,1,3-benzoxadiazol-4-ylamine). Control for cross-reactivity by testing AA-5-HT in FAAH-knockout models or using selective inhibitors like URB597 .
Q. How should contradictory findings regarding this compound’s efficacy in different model organisms be reconciled?
Discrepancies may arise from species-specific TRPV1/FAAH isoform expression or pharmacokinetic differences. Conduct comparative studies using:
Q. What strategies address the low bioavailability of this compound in in vivo neuropharmacological studies?
Optimize delivery via:
- Nanoformulations (e.g., lipid-based nanoparticles) to enhance blood-brain barrier penetration.
- Prodrug derivatization to improve metabolic stability. Validate bioavailability using LC-MS/MS quantification in plasma and brain homogenates .
Data Analysis & Interpretation
Q. How can researchers distinguish between TRPV1-mediated and FAAH-mediated effects in functional assays?
Use genetic knockout models (e.g., TRPV1⁻/⁻ or FAAH⁻/⁻ mice) or pharmacological blockers (e.g., capsazepine for TRPV1). Cross-validate results with selective agonists/antagonists and quantify downstream biomarkers like anandamide levels .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
Apply nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀/EC₅₀. For in vivo studies, use mixed-effects models to account for inter-individual variability. Report 95% confidence intervals and effect sizes (Cohen’s d) .
Experimental Reproducibility
Q. What criteria ensure reproducibility in synthesizing and testing this compound analogs?
- Synthesis protocols : Detailed reaction conditions (temperature, solvent purity, catalyst ratios).
- Batch documentation : Record lot numbers, storage conditions, and stability tests.
- Positive controls : Include reference compounds (e.g., oleoyl serotonin for TRPV1 assays) in all experiments .
Q. How should researchers address variability in AA-5-HT’s effects across cell lines or tissue preparations?
Standardize cell culture conditions (passage number, serum batches) and tissue sourcing. Perform power analyses to determine sample sizes. Report raw data and preprocessing steps (e.g., normalization to housekeeping genes) in supplementary materials .
Ethical & Reporting Standards
Q. What ethical guidelines apply to studies involving this compound in animal models?
Adhere to ARRIVE 2.0 guidelines:
- Justify species/strain selection (e.g., FAAH⁻/⁻ rats for pain studies).
- Report anesthesia protocols and humane endpoints.
Include ethical approval statements from institutional review boards .
Q. How should conflicting data about AA-5-HT’s neuroprotective vs. neurotoxic effects be reported?
Transparently disclose all data (positive, negative, inconclusive) in primary manuscripts. Use supplemental tables to compare methodologies (e.g., dosing schedules, endpoint assays). Discuss contextual factors like oxidative stress levels in model systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
